molecular formula C29H44O5 B1496430 Siraitic acid A CAS No. 183374-15-4

Siraitic acid A

Cat. No. B1496430
CAS RN: 183374-15-4
M. Wt: 472.7 g/mol
InChI Key: BGEBMNJNYRCNCU-RIPWTOCISA-N
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Description

Siraitic Acid A is a cucurbitane triterpenoid that can be isolated from the root of Siraitia grosvenorii . It is a plant-specific cucurbitane compound known as a nor-triterpene acid .


Synthesis Analysis

The ethanolic extract of the roots of Siraitia grosvenorii mainly consists of cucurbitane-type compounds, including siraitic acids A–H . Two types of cucurbitane triterpene, siraitic acid F and siraitic acid C, have also been isolated from the roots of S. grosvenorii .


Molecular Structure Analysis

The structures of the novel compounds were elucidated using spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance spectroscopy and high-resolution electrospray ionization mass spectrometry .


Chemical Reactions Analysis

Nor-cucurbitacin triterpenoids, which include siraitic acids, are formed by the reduction of one or several carbons on the 30-carbon skeleton of cucurbitacin-type triterpenoids .

Scientific Research Applications

1. Novel Compound Isolation and Structure Analysis

Siraitic Acid F, a novel compound closely related to Siraitic Acid A, was isolated from the roots of Siraitia grosvenorii. Its structure was elucidated using spectroscopic evidence, including 2D NMR analyses. This study highlights the importance of siraitic acid derivatives in structural and chemical analysis (Si, Chen, & Tu, 2005).

2. Comprehensive Metabolite Screening

A study utilizing high-performance liquid chromatography combined with mass spectrometry identified various compounds, including siraitic acid glycosides, in different parts of the Siraitia grosvenorii plant. This research is crucial for understanding the diverse bioactive ingredients of the plant, including siraitic acid derivatives (Qing et al., 2017).

Mechanism of Action

Target of Action

Siraitic Acid A is a cucurbitane triterpenoid that can be isolated from the root of Siraitia grosvenorii The primary targets of Siraitic Acid A are not explicitly mentioned in the available literature

Mode of Action

It is known that siraitic acid a is a plant-specific cucurbitane compound known as nor-triterpene acid . Nor-cucurbitacin triterpenoids, like Siraitic Acid A, are formed by the reduction of one or several carbons on the 30-carbon skeleton of cucurbitacin-type triterpenoids . This structural characteristic may influence its interaction with its targets and the resulting changes.

Biochemical Pathways

It is known that siraitia grosvenorii, the plant from which siraitic acid a is derived, has numerous pharmacological effects, including alleviating cough and phlegm, preventing dental caries, exerting anti-inflammatory and anti-allergic effects, and more . These effects suggest that Siraitic Acid A may influence a variety of biochemical pathways.

Result of Action

It is known that siraitia grosvenorii, the plant from which siraitic acid a is derived, has numerous pharmacological effects, including alleviating cough and phlegm, preventing dental caries, exerting anti-inflammatory and anti-allergic effects, and more . These effects suggest that Siraitic Acid A may have similar molecular and cellular effects.

Action Environment

It is known that siraitia grosvenorii, the plant from which siraitic acid a is derived, is native to the southern parts of china, mainly in guangxi and hunan provinces . This suggests that the action, efficacy, and stability of Siraitic Acid A may be influenced by the environmental conditions of these regions.

Safety and Hazards

The safety data sheet for Siraitic Acid A indicates that medical attention is required if it is inhaled, comes into contact with skin or eyes, or if it is swallowed . It is also noted that it should be handled to avoid inhalation of vapours/aerosols or dusts .

Future Directions

The discovery of bioactive compounds from medicinal plants like Siraitia grosvenorii has played a crucial role in drug discovery . The potential for further investigation of its biological functions and potential clinical applications is significant .

properties

IUPAC Name

(E,6R)-6-[(1R,4S,5S,8R,9R,12R,13S,16S,17S)-16-hydroxy-5,9,17-trimethyl-11-oxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-23,30H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,21+,22+,23+,26+,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEBMNJNYRCNCU-RIPWTOCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Siraitic Acid A and where is it found?

A1: Siraitic Acid A is a novel norcucurbitane triterpene glycoside found in the roots of the Siraitia grosvenorii plant, also known as Luo Han Guo. [] This plant is native to Southern China and its fruit is commonly used as a natural sweetener. []

Q2: What is the structure of Siraitic Acid A?

A2: While the provided abstracts don't explicitly detail Siraitic Acid A's structure, they do describe a closely related compound, Siraitic Acid IIA. [] Both are identified as norcucurbitane triterpene glycosides, suggesting structural similarities. To determine the specific structural features of Siraitic Acid A, further research and analysis would be needed.

Q3: How can I quantify Siraitic Acid A and other related compounds in Siraitia grosvenorii?

A3: Researchers have developed a High-Performance Liquid Chromatography (HPLC) method for determining the content of Siraitic Acid IIA and Siraitic Acid IIB in the roots of Siraitia grosvenorii. [] This method utilizes a ZORBAX SB-C18 column and a mobile phase of acetonitrile and water for separation and quantification. [] While this method specifically targets Siraitic Acids IIA and IIB, it may be adaptable for the analysis of Siraitic Acid A with further optimization.

Q4: Are there other notable compounds found in Siraitia grosvenorii?

A4: Yes, besides Siraitic Acids, Siraitia grosvenorii contains other interesting compounds. Research has identified flavonols, flavonol glycosides, and other triterpene glycosides within the plant. [] One study even isolated a new cucurbitane triterpene named Siraitic Acid F, characterized as 29-nor-4,24-diene-3,11-dioxo-19-hydroxy-6,19-cyclocucurbitane-26-oic acid. [] This diversity of chemical constituents highlights the plant's potential as a source of bioactive compounds.

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